molecular formula C13H20N2O B2463229 (1-Benzyl-4-methylpiperazin-2-yl)methanol CAS No. 91904-52-8

(1-Benzyl-4-methylpiperazin-2-yl)methanol

Cat. No.: B2463229
CAS No.: 91904-52-8
M. Wt: 220.316
InChI Key: JFTRITAAICMOTB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4-methylpiperazin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzyl ketone derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzyl group and a hydroxyl group attached to the piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

(1-Benzyl-4-methylpiperazin-2-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the existing research.

  • Chemical Formula : C13H19N1O1
  • Molecular Weight : 219.30 g/mol
  • Structure : The compound contains a piperazine ring, which is known for its versatility in drug design.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as a selective antagonist or partial agonist at serotonin receptors, particularly the 5-HT_6 receptor, which is implicated in cognitive functions and mood regulation .

Antidepressant Effects

Studies have shown that this compound exhibits significant antidepressant-like effects in animal models. It appears to modulate serotonin levels and enhance neurogenesis in the hippocampus, which is critical for mood regulation .

Anticancer Properties

Recent investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC). The compound's mechanism involves targeting multiple effector pathways related to cancer cell proliferation and survival .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and distribution. Its lipophilicity allows it to cross the blood-brain barrier effectively, making it a suitable candidate for central nervous system (CNS) disorders .

Study 1: Antidepressant Activity

A study conducted on mice evaluated the antidepressant effects of this compound using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood and reduced depressive symptoms.

Study 2: Anticancer Efficacy

In vitro assays on PDAC cell lines revealed that this compound inhibited cell proliferation with an IC50 value of approximately 25 μM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value (μM)
This compoundAntidepressant, anticancer25
5-HT_6 Receptor AntagonistCognitive enhancementVaries
Other Piperazine DerivativesVariable effects on CNS disordersVaries

Properties

IUPAC Name

(1-benzyl-4-methylpiperazin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-7-8-15(13(10-14)11-16)9-12-5-3-2-4-6-12/h2-6,13,16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTRITAAICMOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91904-52-8
Record name (1-benzyl-4-methylpiperazin-2-yl)methanol
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